molecular formula C27H26N2O3S2 B2983595 (3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone CAS No. 890821-63-3

(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone

Cat. No.: B2983595
CAS No.: 890821-63-3
M. Wt: 490.64
InChI Key: KYZMSPBKWJFLMP-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound is a complex organic molecule with multiple functional groups, including amino and tosyl groups.

Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .

Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .

Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds with structural similarities, involving thiophene and tosyl groups, have been synthesized and characterized using various techniques including UV, IR, NMR, and high-resolution mass spectrometry. These studies often focus on the optimization of the structure using density functional theory (DFT) calculations to analyze stability, intermolecular charge transfer, and vibrational calculations. Such research underscores the importance of these compounds in understanding molecular interactions and properties (M. Shahana & A. Yardily, 2020).

Molecular Docking Studies

  • Molecular docking studies have been conducted to explore the biological activity of similar compounds. These studies aim to predict the interaction between the synthesized compounds and biological targets, offering insights into potential antiviral or antibacterial activities. For example, antiviral and antibacterial activities were explored through molecular docking using Hex 8.0 software, highlighting the therapeutic potential of these molecules (M. FathimaShahana & A. Yardily, 2020).

Pharmacological Applications

  • Research on structurally related compounds has explored their potential as antimicrobial and anticancer agents. Synthesis of novel pyrazole derivatives, for instance, has shown promising results against various cancer cell lines and microbial strains, indicating the broader applicability of these chemical frameworks in developing new therapeutic agents (H. Hafez et al., 2016).

Structural Analysis

  • Detailed structural analysis, including crystal structure determination and DFT calculations, is common in researching these compounds. Such studies provide valuable information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical behavior and designing materials with desired properties (M. Kaur et al., 2015).

Mechanism of Action

If the compound has biological activity, this would involve studying how it interacts with biological targets .

Safety and Hazards

This would involve studying the compound’s toxicity and potential hazards, as well as appropriate safety precautions for handling it .

Properties

IUPAC Name

[3-amino-5-(2-ethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-4-19-7-5-6-8-22(19)29-27-26(34(31,32)21-15-11-18(3)12-16-21)23(28)25(33-27)24(30)20-13-9-17(2)10-14-20/h5-16,29H,4,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZMSPBKWJFLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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